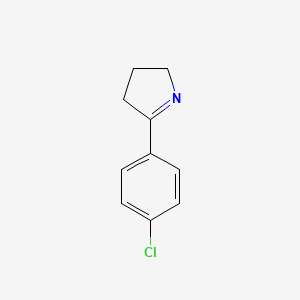

5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-chlorophenyl)-3,4-dihydro-2H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQRHIVCPGFNHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452082 | |

| Record name | 5-(4-CHLOROPHENYL)-3,4-DIHYDRO-2H-PYRROLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22217-78-3 | |

| Record name | 5-(4-CHLOROPHENYL)-3,4-DIHYDRO-2H-PYRROLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole: Core Properties and Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known basic properties of the heterocyclic compound 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole. Due to a lack of extensive specific research on this molecule, this paper also explores the synthesis and potential biological activities of structurally related compounds to offer a predictive context for its chemical and pharmacological behavior.

Core Properties of this compound

The fundamental physicochemical properties of this compound are summarized below. It is important to note that while some of these properties have been experimentally determined, others are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀ClN | [1][2] |

| Molecular Weight | 179.65 g/mol | [1][2] |

| CAS Number | 22217-78-3 | [1] |

| Melting Point | 79-80 °C | [1] |

| Boiling Point (Predicted) | 250.7 ± 32.0 °C | [1] |

| Density (Predicted) | 1.19 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 7.26 ± 0.20 | [1] |

| IUPAC Name | This compound | [3] |

| Canonical SMILES | C1CC(=NC1)C2=CC=C(C=C2)Cl | [3] |

| InChI Key | RMQRHIVCPGFNHY-UHFFFAOYSA-N | [3] |

Experimental Protocols: Synthesis of Related Dihydropyrroles

Example Protocol: Synthesis of 5-(3-Chlorophenyl)-2-phenyl-3,4-dihydro-2H-pyrrole [4]

This procedure details the synthesis of a closely related analog. It can be inferred that a similar pathway, starting from a different precursor, would yield the target compound.

-

Starting Material: N-(4-(3-chlorophenyl)-4-oxo-1-phenylbutyl)acetamide.

-

Reaction: The starting material (19.79 mmol) is added to a 500 ml flask with 40 mL of 6M hydrochloric acid and 120 ml of ethanol.

-

Reflux: The reaction mixture is heated to reflux and maintained for 20 hours.

-

Purification: The product is isolated by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1/20).

-

Crystallization: The purified product is recrystallized from methylene chloride to yield colorless blocks.

To synthesize the target compound, this compound, a plausible precursor would be 4-amino-1-(4-chlorophenyl)butan-1-one. The intramolecular cyclization of this precursor under acidic or basic conditions would be expected to yield the desired dihydropyrrole.

Logical Workflow for a Plausible Synthesis

Caption: Plausible synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological effects of this compound have not been identified in the reviewed literature. However, the broader class of pyrrole and dihydropyrrole derivatives is known to exhibit a wide range of pharmacological activities.[5][6] This suggests that the target compound could be a candidate for investigation in several therapeutic areas.

Derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acids have shown promising antiproliferative activity against various human cancer cell lines.[3] The metabolic cycle of L-proline, which involves a 3,4-dihydro-2H-pyrrole intermediate, is crucial for cancer cell survival and proliferation.[3] This suggests that compounds with this core structure could potentially interfere with cancer metabolism.

Furthermore, some substituted pyrroles have been investigated as inhibitors of P-glycoprotein (P-gp), a key protein involved in multidrug resistance in cancer.[7] Other related heterocyclic compounds, such as 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, have demonstrated anticonvulsant activity through interaction with voltage-gated sodium channels.

Potential Signaling Pathway Interaction

Caption: Hypothetical interaction of the title compound with biological targets based on related structures.

Conclusion

This compound is a compound with defined basic chemical properties. While specific experimental data on its synthesis and biological activity are currently limited in publicly accessible literature, the known chemistry and pharmacology of related pyrrole and dihydropyrrole derivatives suggest that it may possess interesting biological activities, particularly in the areas of oncology and neurology. Further research is warranted to synthesize this compound through plausible routes, such as the cyclization of 4-amino-1-(4-chlorophenyl)butan-1-one, and to explore its potential as a modulator of cancer cell metabolism, ion channels, or multidrug resistance proteins. This technical guide serves as a foundational resource for stimulating and guiding such future investigations.

References

- 1. mdpi.com [mdpi.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. mdpi.com [mdpi.com]

- 4. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

In-depth Technical Guide: 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole (CAS Number 22217-78-3)

Disclaimer: Publicly available scientific literature and technical databases contain limited specific information regarding the synthesis, biological activity, and mechanism of action for the compound 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole with CAS number 22217-78-3. This guide, therefore, provides a comprehensive overview based on structurally related 5-aryl-3,4-dihydro-2H-pyrrole and chlorophenyl-substituted heterocyclic compounds to offer insights into its potential properties and applications for researchers, scientists, and drug development professionals.

Introduction

This compound belongs to the class of 2-pyrrolines (also known as dihydropyrroles), which are five-membered nitrogen-containing heterocyclic compounds. The presence of a 4-chlorophenyl substituent at the 5-position is a common feature in many biologically active molecules, suggesting that this compound could be of interest for further investigation in medicinal chemistry. The pyrroline scaffold is a key structural motif in numerous natural products and synthetic compounds with a wide range of pharmacological activities, including antimicrobial, antitumor, and neurological effects.

Synthesis and Characterization

General Experimental Protocol: Paal-Knorr Synthesis of 5-Aryl-3,4-dihydro-2H-pyrroles

The Paal-Knorr synthesis is a robust method for the preparation of substituted pyrroles and their partially saturated derivatives.[1][2][3][4][5]

Reaction: Condensation of a γ-ketoaldehyde or a 1,4-diketone with a primary amine or ammonia.

Reagents and Solvents:

-

Carbonyl precursor: A suitable 1,4-dicarbonyl compound. For the target molecule, this would be 4-(4-chlorophenyl)-4-oxobutanal.

-

Nitrogen source: Ammonia or a primary amine.

-

Solvent: Typically a protic solvent like ethanol or acetic acid.

-

Catalyst (optional): A weak acid, such as acetic acid, can accelerate the reaction.[3]

General Procedure:

-

The 1,4-dicarbonyl compound is dissolved in a suitable solvent.

-

An excess of the primary amine or an ammonium salt is added to the solution.

-

The reaction mixture is heated to reflux for a specified period, typically ranging from a few hours to overnight.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired 5-aryl-3,4-dihydro-2H-pyrrole.

Potential Biological Activities

Based on the biological evaluation of structurally similar compounds, this compound could exhibit a range of pharmacological activities.

Antimicrobial Activity

The pyrrole nucleus is a common scaffold in compounds with antimicrobial properties.[6] The presence of a chlorophenyl group can enhance this activity. For instance, various heterocyclic compounds containing a 4-chlorophenyl moiety have demonstrated significant antibacterial and antifungal effects.[7][8][9]

| Compound Class | Organism | Activity | Reference |

| Thiazole derivatives with 4-chlorophenyl | Bacillus subtilis, Escherichia coli, Staphylococcus aureus | Promising antibacterial activity | [8] |

| Pyrrole derivatives | Candida albicans, Aspergillus fumigatus, Fusarium oxysporum | Good antifungal potential | [10] |

| Pyrazoline derivatives with chlorophenyl | E. coli, S. aureus, Enterococcus faecalis | Increased antibacterial activity | [9] |

Antitumor Activity

Numerous 5-aryl substituted heterocyclic compounds have been investigated for their potential as anticancer agents.[11][12][13] The mechanism of action often involves the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis.[12][13] For example, a series of N-Aryl-5-(2,2,2-trifluoroethoxy)-1,5-dihydro-2H-pyrrol-2-ones showed potent activities against several human cancer cell lines.[12]

| Compound Class | Cell Line | IC50 (µM) | Reference |

| N-Aryl-5-(trifluoroethoxy)-dihydropyrrol-2-ones | K562 (Leukemia) | 0.07 - 0.52 | [12] |

| 5-Aryl-dihydroimidazo[2,1-a]isoquinolines | Various tumor cell lines | Good cytotoxicity | [11] |

| Erlotinib-linked 1,2,3-triazoles | HeLa (Cervical cancer) | 4.16 - 7.02 | [13] |

Neurological Activity

Derivatives of pyrroles and related heterocyclic systems have been explored for their activity on the central nervous system (CNS).[14][15][16] Some pyrrole derivatives have shown neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.[15][17] Additionally, certain pyrrole-based compounds have been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Alzheimer's.

| Compound Class | Activity | Model | Reference |

| N-pyrrolyl hydrazide hydrazones | Neuroprotective effects | SH-SY5Y neuronal cells | [15][16] |

| Pyrrole derivatives | Suppression of COX-2 expression | PC12 cells | [17] |

| Octahydropyrrolo[1,2-a]pyrazine derivatives | CNS depressant activity | Animal models | [14] |

Potential Mechanism of Action and Signaling Pathways

Given the diverse biological activities of related compounds, this compound could potentially interact with multiple cellular targets. For instance, in the context of cancer, such a compound might interfere with signaling pathways that regulate cell growth, proliferation, and survival. A hypothetical mechanism could involve the inhibition of protein kinases or the modulation of transcription factors involved in tumorigenesis.

Conclusion

While specific data for this compound (CAS 22217-78-3) is scarce, the analysis of structurally related compounds provides a strong rationale for its investigation as a potentially bioactive molecule. The presence of the this compound scaffold suggests that this compound may possess antimicrobial, antitumor, or neurological activities. Further research, including the development of a definitive synthetic protocol and comprehensive biological screening, is warranted to elucidate the specific properties and therapeutic potential of this compound. This guide serves as a foundational resource for researchers embarking on the study of this and related chemical entities.

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. Pyrrole synthesis [organic-chemistry.org]

- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 4. rgmcet.edu.in [rgmcet.edu.in]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antitumor activity of 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and antitumor activity of a series of novel N-aryl-5-(2,2,2-trifluoroethoxy)-1,5-dihydro-2H-pyrrol-2-ones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole [frontiersin.org]

- 14. [Substances with central nervous system activity. Derivatives of octahydro-1,4-dihydroxypyrrolo(1,2-a)pyrazine-6-carboxylic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. antioxidant-properties-neuroprotective-effects-and-in-vitro-safety-evaluation-of-new-pyrrole-derivatives - Ask this paper | Bohrium [bohrium.com]

- 16. researchgate.net [researchgate.net]

- 17. brieflands.com [brieflands.com]

In-Depth Technical Guide: 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties, specifically the molecular weight, of 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole. Additionally, it outlines a representative experimental protocol for the synthesis of structurally related compounds and a general workflow for assessing biological activity, given the therapeutic potential of the broader class of aryl-pyrrolines.

Core Topic: Molecular Weight Determination

The molecular weight of a compound is a fundamental physical property, crucial for quantitative analysis, reaction stoichiometry, and formulation development. The molecular weight of this compound is calculated based on its molecular formula and the standard atomic weights of its constituent elements.

Molecular Formula

Based on its chemical structure, the molecular formula for this compound is determined to be C₁₀H₁₀ClN . This formula is consistent with related structures, such as 5-(4-bromophenyl)-3,4-dihydro-2H-pyrrole (C₁₀H₁₀BrN) and 5-(3-chlorophenyl)-3,4-dihydro-2H-pyrrole (C₁₀H₁₀ClN).[1][2]

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule. Using the standard atomic weights from the International Union of Pure and Applied Chemistry (IUPAC), the calculation is as follows:

-

Carbon (C): 10 atoms × 12.011 u

-

Hydrogen (H): 10 atoms × 1.008 u

-

Chlorine (Cl): 1 atom × 35.453 u

-

Nitrogen (N): 1 atom × 14.007 u

Total Molecular Weight = (10 × 12.011) + (10 × 1.008) + (1 × 35.453) + (1 × 14.007) = 181.65 u

Data Presentation: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₀ClN |

| Average Molecular Mass | 181.65 g/mol |

| Monoisotopic Mass | 181.05018 u |

Experimental Protocols

While a specific, published protocol for the synthesis of this compound was not identified in the immediate search, a general and effective method for preparing 2-aryl-1-pyrrolines involves the reaction of a suitable keto lactam with a strong acid. The following is a representative procedure adapted from the synthesis of 2-phenyl-1-pyrroline, which can be modified for the chloro-substituted analog.[3]

General Synthesis of 2-Aryl-1-Pyrrolines

This method utilizes a keto lactam intermediate, which is then hydrolyzed and cyclized to form the desired 1-pyrroline.

Step 1: Formation of the Keto Lactam Intermediate

-

To a solution of N-vinyl-2-pyrrolidinone in an appropriate anhydrous solvent (e.g., tetrahydrofuran), add a strong base such as sodium hydride at 0 °C.

-

Slowly add an ester of 4-chlorobenzoic acid (e.g., methyl 4-chlorobenzoate) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude keto lactam.

Step 2: Hydrolysis and Cyclization to this compound

-

Prepare a solution of 6 N hydrochloric acid and bring it to reflux.

-

Dissolve the crude keto lactam from Step 1 in a minimal amount of a suitable solvent like tetrahydrofuran.

-

Add the keto lactam solution dropwise to the refluxing hydrochloric acid over 1.5-2 hours.

-

Continue refluxing for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium hydroxide) to a pH of approximately 10-12.

-

Extract the final product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Biological Activity and Signaling Pathways

Derivatives of pyrrole and its reduced forms, such as pyrroline and pyrrolidine, are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] Specifically, substituted 3,4-dihydro-2H-pyrrole derivatives have been investigated for their antiproliferative activity.[6]

While the specific signaling pathway for this compound is not defined in the literature, compounds with similar structural motifs have been shown to interact with various cellular targets. For instance, some pyrrole-based compounds function as inhibitors of kinases like EGFR and VEGFR-2, which are critical nodes in cancer cell signaling pathways.[4]

Visualizations

Logical Workflow for Molecular Weight Calculation

Caption: Workflow for calculating the molecular weight of the target compound.

General Experimental Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification of 2-aryl-1-pyrrolines.

References

- 1. 5-(4-Bromophenyl)-3,4-dihydro-2h-pyrrole | C10H10BrN | CID 11424611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-(3-Chlorophenyl)-3,4-dihydro-2H-pyrrole | C10H10ClN | CID 15496703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsr.info [ijpsr.info]

- 6. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

"5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole" IUPAC name

An In-depth Technical Guide on 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole

IUPAC Name: this compound

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of the heterocyclic compound this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, its basic properties can be inferred from its structure and data on analogous compounds.

| Property | Value |

| Molecular Formula | C₁₀H₁₀ClN |

| Molecular Weight | 179.65 g/mol |

| Canonical SMILES | C1CC(=NC1)C2=CC=C(C=C2)Cl |

| InChI Key | GVDFEHZUJYTBCE-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

General Synthetic Approach:

The synthesis of 5-aryl-3,4-dihydro-2H-pyrroles typically proceeds via the intramolecular cyclization of a γ-amino ketone. This precursor can be synthesized through various established organic chemistry methods.

Conceptual Experimental Workflow for Synthesis:

Caption: Conceptual workflow for the synthesis of this compound.

Adapted Experimental Protocol for Synthesis:

-

Step 1: Synthesis of the γ-Acetamido Ketone Precursor. The synthesis would begin with a suitable starting material, such as a commercially available γ-(4-chlorophenyl) ketone derivative. This would be converted to the corresponding N-acetylated γ-amino ketone.

-

Step 2: Acid-Catalyzed Cyclization and Dehydration. The γ-acetamido ketone precursor would then be subjected to acidic conditions (e.g., refluxing in ethanolic HCl) to facilitate deacetylation followed by intramolecular cyclization and dehydration to yield the desired this compound[1].

-

Step 3: Purification. The crude product would be purified using standard laboratory techniques, such as silica gel column chromatography, to yield the pure compound[1].

Characterization:

The structure of the synthesized compound would be confirmed by spectroscopic methods:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include multiplets for the methylene protons of the dihydropyrrole ring and signals in the aromatic region for the chlorophenyl group[1].

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expected signals would correspond to the carbon atoms of the dihydropyrrole ring and the chlorophenyl substituent.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound (179.65 for C₁₀H₁₀ClN) would be expected.

Biological Activity and Potential Applications

While direct biological studies on this compound are not extensively reported, the pyrrole and pyrroline scaffolds are present in numerous biologically active molecules. Derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acids have been investigated for their antiproliferative activity against various human cancer cell lines[2]. This suggests that the core structure of 5-aryl-3,4-dihydro-2H-pyrrole could serve as a valuable scaffold for the development of novel therapeutic agents.

The metabolic cycle of L-proline, which involves the intermediate 3,4-dihydro-2H-pyrrole-2-carboxylic acid, is crucial for the survival and proliferation of cancer cells[2]. Therefore, synthetic analogues of this intermediate, such as this compound, could potentially interfere with these metabolic pathways.

Potential Mechanism of Action - A Hypothetical Signaling Pathway:

Given the structural similarity of 3,4-dihydro-2H-pyrrole derivatives to intermediates in proline metabolism, a hypothetical mechanism of action could involve the inhibition of enzymes in this pathway, leading to antiproliferative effects.

Caption: Hypothetical pathway of cancer cell growth inhibition.

Future Directions

The information available suggests that this compound is a compound of interest for further investigation. Future research should focus on:

-

Developing and optimizing a robust and high-yielding synthesis protocol.

-

Thoroughly characterizing the physicochemical properties of the pure compound.

-

Screening the compound for a wide range of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties.

-

If biological activity is observed, further studies should be conducted to elucidate the mechanism of action, including target identification and pathway analysis.

This technical guide serves as a foundational document to encourage and guide future research into the chemical and biological properties of this compound.

References

An In-depth Technical Guide to the Synthesis of 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 5-(4-chlorophenyl)-3,4-dihydro-2H-pyrrole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the core synthetic strategies, experimental protocols, and relevant quantitative data to facilitate its preparation and further investigation in a laboratory setting.

Introduction

This compound, also known as 5-(4-chlorophenyl)-Δ¹-pyrroline, is a cyclic imine with a substituted aryl group that serves as a valuable scaffold in the synthesis of a variety of biologically active molecules. Its structural motif is found in compounds with potential applications in neuroscience, oncology, and infectious diseases. The synthesis of this and related 5-aryl-2-pyrrolines is a key step in the development of novel therapeutics. This guide will focus on the most prevalent and practical synthetic routes to this target molecule.

Core Synthesis Pathways

The most common and effective method for the synthesis of this compound involves the intramolecular cyclization of a γ-amino ketone precursor. This approach is favored for its reliability and the relative accessibility of the starting materials. An alternative, multicomponent approach offers a more convergent synthesis strategy.

A logical overview of the primary synthesis pathway is presented below:

Spectroscopic and Spectrometric Profiling of 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the heterocyclic compound 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted data generated from computational models, alongside standardized experimental protocols for the acquisition of such data. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Compound Overview

Compound Name: this compound Chemical Formula: C₁₀H₁₀ClN Molecular Weight: 179.65 g/mol CAS Number: 22217-78-3

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values have been generated using computational algorithms and serve as a reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.80 | Doublet | 2H | Aromatic CH (ortho to C-Cl) |

| ~7.45 | Doublet | 2H | Aromatic CH (meta to C-Cl) |

| ~4.20 | Triplet | 2H | CH₂ (Position 2) |

| ~3.10 | Triplet | 2H | CH₂ (Position 3) |

| ~2.20 | Quintet | 2H | CH₂ (Position 4) |

| Solvent: CDCl₃, Reference: TMS (0 ppm). Predicted values are estimates and may vary from experimental results. |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~170.0 | C=N (Position 5) |

| ~138.0 | Aromatic C (quaternary, attached to pyrroline) |

| ~135.0 | Aromatic C (quaternary, attached to Cl) |

| ~129.0 | Aromatic CH |

| ~128.5 | Aromatic CH |

| ~60.0 | CH₂ (Position 2) |

| ~35.0 | CH₂ (Position 3) |

| ~25.0 | CH₂ (Position 4) |

| Solvent: CDCl₃, Reference: TMS (0 ppm). Predicted values are estimates and may vary from experimental results. |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1640 | Strong | C=N stretch (imine) |

| ~1600, ~1490 | Medium-Strong | Aromatic C=C stretch |

| ~1090 | Strong | C-Cl stretch |

| ~830 | Strong | p-substituted benzene C-H bend (out-of-plane) |

| Predicted values are estimates and may vary from experimental results. |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 179/181 | 100/33 | [M]⁺/ [M+2]⁺ (Molecular ion peak with chlorine isotope pattern) |

| 150 | Moderate | [M - C₂H₅]⁺ |

| 144 | Moderate | [M - Cl]⁺ |

| 115 | High | [C₉H₈N]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

| Ionization Mode: Electron Ionization (EI). Predicted fragmentation patterns are estimates. |

Experimental Protocols

The following sections detail standardized methodologies for the acquisition of NMR, IR, and MS data for small organic molecules such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. The spectrum is acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, 16-32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are generally required. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and subtracted from the sample spectrum.

Mass Spectrometry (MS)

A dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For Electron Ionization (EI), the sample is introduced via a direct insertion probe or a gas chromatograph (GC). The instrument is operated at a standard electron energy of 70 eV. The mass spectrum is recorded over a mass range of m/z 50-500. For Electrospray Ionization (ESI), the sample solution is infused directly or via liquid chromatography (LC) into the ESI source. The mass spectrum is acquired in positive ion mode.

Disclaimer

The spectroscopic data presented in this document are predicted values and should be used for reference purposes only. Experimental verification is recommended for definitive structural elucidation and characterization. The provided experimental protocols are general guidelines and may require optimization based on the specific instrumentation and sample characteristics.

"5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole" physical and chemical properties

An in-depth technical guide on the physical and chemical properties of "5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole" cannot be provided at this time due to a lack of available scientific literature and data for this specific chemical compound.

Extensive searches for "this compound" did not yield specific quantitative data for its physical and chemical properties, such as melting point, boiling point, solubility, or detailed spectral information (NMR, IR, MS). Furthermore, no peer-reviewed experimental protocols for its synthesis, purification, or analysis could be located.

The provided CAS number (74070-53-6) corresponds to the compound Aclonifen, which has a different chemical structure (2-chloro-6-nitro-3-phenoxybenzenamine) and is not related to the requested pyrroline derivative.

While general synthetic methods for the broader class of 5-aryl-3,4-dihydro-2H-pyrroles exist, a specific and detailed protocol for the 4-chlorophenyl variant was not found. Similarly, information regarding its potential biological activities or involvement in signaling pathways is not available in the public domain, which precludes the creation of the requested diagrams.

For researchers, scientists, and drug development professionals seeking information on this compound, it may be necessary to perform novel synthesis and characterization. General synthetic strategies that could potentially be adapted include:

-

Condensation reactions: Methods like the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with an amine, are fundamental to forming the pyrrole ring and could be explored.

-

Cyclization of aminoalkenes: Intramolecular cyclization of appropriate aminoalkene precursors can also yield pyrroline structures.

Without experimental data, it is not possible to generate the requested tables of physical and chemical properties or the detailed experimental protocols. Consequently, the mandatory visualizations of experimental workflows or signaling pathways cannot be created.

It is recommended to consult specialized chemical synthesis and medicinal chemistry journals for general methodologies that may be applicable to the synthesis of this novel compound. Databases such as SciFinder and Reaxys may also provide synthetic routes to analogous structures, which could serve as a starting point for further research.

Potential Biological Activities of 5-Aryl-3,4-dihydro-2H-pyrrole Scaffolds: A Technical Overview

Disclaimer: This document provides a technical overview of the potential biological activities of the 5-aryl-3,4-dihydro-2H-pyrrole scaffold based on published research on structurally related compounds. As of the latest literature review, no specific biological activity data for "5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole" has been reported. The information presented herein is intended to guide researchers, scientists, and drug development professionals on the potential therapeutic applications of this class of compounds.

Introduction

The pyrrole nucleus and its partially saturated derivatives, such as the 3,4-dihydro-2H-pyrrole (also known as a pyrroline) core, are prevalent structural motifs in a vast array of biologically active natural products and synthetic molecules. The inherent structural features of these heterocyclic systems make them attractive scaffolds in medicinal chemistry for the development of novel therapeutic agents. The introduction of an aryl substituent at the 5-position of the 3,4-dihydro-2H-pyrrole ring, as in the case of this compound, offers a key point for molecular interactions with biological targets. While direct experimental evidence for the biological activity of this compound is currently unavailable in the scientific literature, analysis of structurally analogous compounds suggests several potential avenues for its therapeutic utility. This whitepaper will explore these potential biological activities, including antiproliferative, anti-inflammatory, and kinase inhibitory effects, by examining the data available for related 5-aryl-3,4-dihydro-2H-pyrrole and pyrrolo-fused derivatives.

Potential Biological Activities and Mechanisms of Action

Based on the biological evaluation of structurally similar compounds, the this compound core may exhibit the following activities:

Antiproliferative Activity

Derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid have been synthesized and evaluated for their antiproliferative effects against various human cancer cell lines.[1][2][3] This suggests that the 5-aryl-3,4-dihydro-2H-pyrrole scaffold could serve as a basis for the development of novel anticancer agents. The mechanism of action for these related compounds has not been fully elucidated but may involve interference with critical cellular processes in cancer cells.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

A series of novel 3-aryl-4-(1H-indole-3yl)-1,5-dihydro-2H-pyrrole-2-ones have been designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptors (VEGF-R).[4] Specifically, some of these compounds demonstrated high potency against VEGFR-2 and VEGFR-3, with IC50 values in the nanomolar range.[4] The VEGF signaling pathway is a crucial regulator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression.[1][4][5] Inhibition of this pathway is a clinically validated strategy in oncology. The structural similarity of this compound to these potent VEGFR inhibitors suggests that it could potentially exhibit anti-angiogenic properties.

Signaling Pathway: VEGF-R Inhibition

The diagram below illustrates a simplified representation of the VEGF signaling pathway, a potential target for compounds based on the 5-aryl-3,4-dihydro-2H-pyrrole scaffold.

Caption: Simplified VEGF signaling pathway and the potential point of inhibition.

Anti-inflammatory Activity (COX/LOX Inhibition)

Fused pyrrole systems, specifically pyrrolo[3,4-c]pyrrole derivatives, have been investigated as anti-inflammatory agents through the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[5][6] These enzymes are key players in the arachidonic acid metabolic pathway, which is responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[7][8][9][10] The development of dual COX/LOX inhibitors is a promising strategy for creating more effective and safer anti-inflammatory drugs.[6] Given the structural relationship, it is plausible that this compound could be explored for similar anti-inflammatory properties.

Signaling Pathway: Arachidonic Acid Metabolism

The following diagram outlines the arachidonic acid cascade, highlighting the roles of COX and LOX enzymes as potential targets.

Caption: Overview of the arachidonic acid metabolic pathway.

Quantitative Data from Structurally Related Compounds

The following tables summarize the quantitative biological activity data reported for derivatives that are structurally related to this compound.

Table 1: VEGF-R Inhibitory Activity of 3,4-diaryl-2H-pyrrole-2-one Derivatives [4]

| Compound | Target | IC50 (nM) |

| 2 | VEGF-R2 | 31 |

| VEGF-R3 | 37 |

Table 2: Anti-inflammatory Activity of Pyrrolo[3,4-c]pyrrole Derivatives [6]

| Compound | Target | IC50 (µM) |

| 3c | 15-LOX | 12.72 |

| 3e | COX-1 | >100 |

| COX-2 | 67.53 | |

| 3f | COX-1 | >100 |

| COX-2 | 68.14 | |

| 3g | 15-LOX | 12.80 |

| Zileuton (Reference) | 15-LOX | 13.37 |

| Meloxicam (Reference) | COX-1 | 10.00 |

| COX-2 | 6.80 |

Experimental Protocols

Detailed experimental procedures are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key assays mentioned, based on standard methodologies in the field.

In Vitro Antiproliferative Assay (MTT or SRB Assay)

This assay determines the cytotoxic or cytostatic effects of a compound on cancer cells.

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The test compound, "this compound", would be dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

-

Cell Viability Assessment:

-

MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells. The crystals are then dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength.

-

SRB Assay: Cells are fixed with trichloroacetic acid, washed, and stained with sulforhodamine B (SRB). The bound dye is then solubilized, and the absorbance is read.

-

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

VEGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

-

Reagents: Recombinant human VEGFR-2 or VEGFR-3 enzyme, a suitable substrate (e.g., a synthetic peptide), ATP, and the test compound are required.

-

Assay Procedure:

-

The test compound is pre-incubated with the kinase in a reaction buffer.

-

The kinase reaction is initiated by the addition of the substrate and ATP.

-

The reaction is allowed to proceed for a set time at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA, fluorescence polarization, or radiometric assays.

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value is then determined from the dose-response curve.

COX/LOX Inhibition Assay

These assays determine the inhibitory effect of a compound on the activity of cyclooxygenase and lipoxygenase enzymes.

-

Enzyme Preparation: Purified COX-1, COX-2, or 15-LOX enzymes are used.

-

Assay Procedure (Colorimetric):

-

The test compound is incubated with the enzyme in a reaction buffer.

-

The substrate (arachidonic acid) is added to initiate the enzymatic reaction.

-

The reaction produces intermediate products that can be measured colorimetrically using a specific probe.

-

The absorbance is measured over time using a plate reader.

-

-

Data Analysis: The rate of the reaction is determined, and the percentage of inhibition is calculated for each concentration of the test compound. IC50 values are derived from the resulting dose-response curves.[6]

Workflow: General Experimental Approach for Biological Evaluation

The following diagram outlines a typical workflow for the initial biological screening of a novel compound like this compound.

Caption: A generalized workflow for assessing biological activity.

Conclusion and Future Directions

While there is a current lack of direct biological data for this compound, the analysis of structurally related compounds provides a strong rationale for investigating its potential as an antiproliferative, anti-angiogenic (via VEGFR inhibition), and anti-inflammatory agent. The presence of the 4-chlorophenyl moiety is a common feature in many bioactive molecules and may contribute favorably to binding interactions with various biological targets.

Future research should focus on the synthesis and in vitro biological evaluation of this compound using the assays outlined in this guide. Initial screening should encompass a panel of cancer cell lines to assess its antiproliferative potential, as well as enzymatic assays to determine its inhibitory activity against key kinases like VEGFR and inflammatory enzymes such as COX and LOX. Positive results from these initial screens would warrant further investigation into its mechanism of action and subsequent evaluation in in vivo models. The exploration of this and other 5-aryl-3,4-dihydro-2H-pyrrole derivatives could lead to the discovery of novel therapeutic agents with significant clinical potential.

References

- 1. VEGF Pathway | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. cusabio.com [cusabio.com]

- 5. VEGF signaling pathway | Abcam [abcam.com]

- 6. Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents with Dual Inhibition of COX and LOX - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. impactfactor.org [impactfactor.org]

- 10. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of derivatives and analogs of the core chemical scaffold, 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole. This class of compounds has garnered interest for its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

Core Structure and Synthetic Strategies

The fundamental structure of this compound consists of a dihydropyrrole ring substituted with a 4-chlorophenyl group at the 5-position. The synthesis of derivatives based on this core often involves the construction of the heterocyclic ring through cyclization reactions.

A prominent synthetic route for analogous structures, specifically 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles, involves a multi-step process commencing with a Michael addition, followed by cyclization of the resulting intermediate.[1][2][3][4] This approach offers a versatile platform for introducing various substituents onto the pyrrole core.

General Synthesis of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles

A key synthetic pathway for creating derivatives of the this compound core is the reaction of an enone with an aminoacetonitrile derivative, leading to a 2-amino-5-oxonitrile intermediate, which then undergoes cyclization.[1][4]

Experimental Protocol: Synthesis of rel-(2R,3S)-3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles [1]

Step 1: Michael Addition to form 3,5-Diaryl-2-[(diphenylmethylene)amino]-5-oxopentanenitrile

-

To a suspension of the appropriate arylmethyleneacetophenone (enone) and [(diphenylmethylene)amino]acetonitrile in acetonitrile at 0°C, a 33% aqueous solution of sodium hydroxide is added.

-

The reaction mixture is stirred for a specified time (typically ranging from 10 minutes to several hours) until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

-

The resulting product is then isolated, which may involve filtration if a precipitate forms, or extraction with a suitable organic solvent.

-

Purification of the oxonitrile intermediate can be achieved through recrystallization or column chromatography.

Step 2: Deprotection and Cyclization to form 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles

-

The synthesized 3,5-diaryl-2-[(diphenylmethylene)amino]-5-oxopentanenitrile is suspended in a mixture of diethyl ether and methanol.

-

A 20% solution of hydrochloric acid is added, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC until the starting material is fully consumed.

-

The reaction mixture is then neutralized with an aqueous solution of ammonia.

-

The product is extracted with an organic solvent such as dichloromethane.

-

The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography to yield the desired 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrile.

Workflow for the Synthesis of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles

Caption: General synthetic workflow for 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles.

Biological Activities and Therapeutic Potential

Derivatives of the 5-aryl-3,4-dihydro-2H-pyrrole scaffold have demonstrated a range of biological activities, with a notable focus on their potential as antiproliferative agents.

Antiproliferative Activity

Several studies have investigated the in vitro antiproliferative effects of 3,5-diaryl-3,4-dihydro-2H-pyrrole derivatives against various human cancer cell lines.[1][4] The mechanism of action is thought to be linked to the metabolic cycle of L-proline, which is crucial for cancer cell proliferation and survival.[1][2][3][4] A key intermediate in proline metabolism is 3,4-dihydro-2H-pyrrole-2-carboxylic acid, suggesting that analogs of this structure could interfere with this pathway.[1][2][3][4]

Quantitative Data on Antiproliferative Activity

The following table summarizes the reported antiproliferative activities of selected 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrile derivatives against various cancer cell lines.

| Compound ID | Ar¹ | Ar² | Cell Line | IC₅₀ (µM) |

| trans-4a | Ph | Ph | MCF-7 | > 100 |

| MDA-MB-231 | > 100 | |||

| H1299 | > 100 | |||

| trans-4b | 4-MeC₆H₄ | Ph | MCF-7 | 75.3 ± 4.5 |

| MDA-MB-231 | 80.1 ± 5.2 | |||

| H1299 | > 100 | |||

| trans-4c | 4-ClC₆H₄ | Ph | MCF-7 | 55.2 ± 3.8 |

| MDA-MB-231 | 62.7 ± 4.1 | |||

| H1299 | 78.4 ± 5.5 | |||

| cis-4c | 4-ClC₆H₄ | Ph | MCF-7 | 48.9 ± 3.2 |

| MDA-MB-231 | 55.1 ± 3.9 | |||

| H1299 | 65.3 ± 4.8 | |||

| Cisplatin | - | - | MCF-7 | 8.9 ± 0.6 |

| MDA-MB-231 | 10.2 ± 0.8 | |||

| H1299 | 6.5 ± 0.4 |

Data extracted from Boto et al. (2023).[1]

Experimental Protocol: MTT Assay for Antiproliferative Activity [1]

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, H1299) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these dilutions for a specified period (e.g., 72 hours).

-

MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for a further 3-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Hypothesis: Interference with Proline Metabolism

Caption: Hypothesized mechanism of action via inhibition of proline metabolism.

Structure-Activity Relationships (SAR)

Preliminary structure-activity relationship studies on 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles suggest that the nature of the substituents on the aryl rings plays a role in their antiproliferative activity. For instance, the introduction of a chlorine atom at the para-position of the aryl group at C3 (Ar¹) appears to enhance the cytotoxic effect compared to an unsubstituted phenyl or a methyl-substituted phenyl group.[1] Furthermore, the stereochemistry at positions 2 and 3 of the dihydropyrrole ring may also influence biological activity, with some studies indicating that the cis-isomers can exhibit slightly higher potency than the corresponding trans-isomers.[1]

Future Directions

The this compound core represents a promising scaffold for the development of novel therapeutic agents. Future research in this area should focus on:

-

Expansion of the Chemical Space: Synthesis of a broader range of derivatives with diverse substitutions on the phenyl ring and the dihydropyrrole core to further explore the structure-activity relationships.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways affected by these compounds to validate the hypothesis of proline metabolism inhibition.

-

In Vivo Efficacy and Pharmacokinetic Profiling: Evaluation of the most potent compounds in preclinical animal models to assess their therapeutic potential and drug-like properties.

-

Exploration of Other Therapeutic Areas: Investigation of the potential of these derivatives in other disease areas where pyrrole-containing compounds have shown promise, such as infectious diseases and inflammatory disorders.

This technical guide provides a foundational understanding of the chemistry and biology of this compound derivatives. The presented synthetic strategies, biological data, and mechanistic hypotheses offer a valuable resource for researchers and drug development professionals working to advance novel therapeutics.

References

- 1. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids [mdpi.com]

- 2. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2 H-pyrrole-2-carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole

For: Researchers, Scientists, and Drug Development Professionals

Subject: Literature Review and Synthetic Analysis of 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole

Abstract

This document provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in medicinal chemistry. Due to a notable absence of dedicated research on this specific molecule in published literature, this guide constructs a plausible synthetic pathway, provides predicted analytical data, and discusses potential biological activities based on established chemical principles and data from structurally analogous compounds. This whitepaper aims to serve as a foundational resource to stimulate and guide future research and development efforts.

Introduction

The 3,4-dihydro-2H-pyrrole (also known as 1-pyrroline) scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive natural products and synthetic compounds.[1] The incorporation of an aryl group, particularly a substituted phenyl ring like 4-chlorophenyl, at the 5-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The chlorine substituent can enhance metabolic stability and membrane permeability, and participate in halogen bonding, a key interaction in drug-receptor binding. Despite its potential, a specific investigation into the synthesis and biological profile of this compound (CAS No. 22217-78-3) is not currently available in peer-reviewed literature. This guide addresses this gap by proposing a robust synthetic protocol and predicting the compound's key characteristics.

Proposed Synthesis

The most direct and established method for the synthesis of 5-aryl-3,4-dihydro-2H-pyrroles is the intramolecular cyclization of γ-amino ketones. This transformation is typically spontaneous or acid-catalyzed, proceeding via the formation of a hemiaminal intermediate followed by dehydration to yield the stable imine bond within the five-membered ring.

A logical precursor for the target compound is 4-amino-1-(4-chlorophenyl)butan-1-one. This intermediate can be synthesized from commercially available γ-butyrolactone or from 4-chlorobutyrophenone. A particularly efficient route involves the reductive amination of a γ-keto acid or a related precursor. An alternative, robust pathway starts from the readily available 4-(4-chlorophenyl)-4-oxobutanoic acid.

Experimental Protocol: Proposed Synthesis of this compound

This protocol is a hypothetical procedure based on well-established chemical transformations for analogous compounds.

Step 1: Synthesis of 4-amino-1-(4-chlorophenyl)butan-1-one hydrochloride

-

To a solution of 4-(4-chlorophenyl)-4-oxobutanoic acid (1 eq.) in methanol, add ammonium chloride (1.2 eq.) and sodium cyanoborohydride (1.5 eq.) at 0 °C.

-

Stir the reaction mixture at room temperature for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of 2M HCl.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Extract the aqueous residue with dichloromethane to remove any unreacted starting material.

-

Basify the aqueous layer with 4M NaOH to a pH of >12 and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Bubble dry HCl gas through the ethyl acetate solution to precipitate the amine salt.

-

Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-amino-1-(4-chlorophenyl)butan-1-one hydrochloride.

Step 2: Intramolecular Cyclization to this compound

-

Dissolve 4-amino-1-(4-chlorophenyl)butan-1-one hydrochloride (1 eq.) in ethanol.

-

Add a catalytic amount of a mild acid, such as acetic acid (0.1 eq.).

-

Heat the mixture to reflux for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Concentrate the mixture under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Data Presentation

As no experimental data has been published, the following tables summarize predicted and analogous quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Predicted Value/Information |

| CAS Number | 22217-78-3 |

| Molecular Formula | C₁₀H₁₀ClN |

| Molecular Weight | 179.65 g/mol |

| Appearance | Predicted to be a pale yellow oil or low-melting solid |

| Boiling Point | Not available |

| Melting Point | Not available |

Table 2: Predicted Spectroscopic Data

| Data Type | Predicted Chemical Shifts / Values |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.80-7.75 (m, 2H, Ar-H), 7.45-7.40 (m, 2H, Ar-H), 4.20-4.10 (m, 2H, -N-CH₂-), 2.90-2.80 (m, 2H, Ar-C-CH₂-), 2.10-2.00 (m, 2H, -CH₂-CH₂-CH₂-) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 175.0 (C=N), 138.0 (Ar-C), 135.0 (Ar-C), 129.5 (Ar-CH), 128.8 (Ar-CH), 60.0 (-N-CH₂-), 35.0 (Ar-C-CH₂-), 22.0 (-CH₂-CH₂-CH₂-) |

| FT-IR (KBr, cm⁻¹) | ~2950 (C-H stretch), ~1640 (C=N stretch), ~1600, 1490 (C=C aromatic), ~830 (p-substituted C-H bend) |

| Mass Spec (ESI-MS) | m/z: 180.05 [M+H]⁺, 182.05 [M+H+2]⁺ (isotopic pattern for Cl) |

Note: Predicted NMR shifts are based on the analysis of structurally similar compounds, such as 5-phenyl-3,4-dihydro-2H-pyrrole, and standard chemical shift increments.

Potential Biological Activities

While this compound has not been screened for biological activity, the broader class of pyrroline derivatives has demonstrated a wide range of pharmacological effects. These compounds are recognized for their potential as:

-

Anticancer Agents: Various substituted pyrrolines have shown promising antiproliferative activity against several human cancer cell lines.[2]

-

Antimicrobial Agents: The pyrroline scaffold is present in compounds with antibacterial and antifungal properties.[3]

-

Anti-inflammatory and Analgesic Agents: Certain pyrrolone derivatives, which are structurally related, exhibit significant anti-inflammatory and analgesic effects.[3]

-

Antiviral Agents: N-methylated bis-pyrrolinones have been identified as inhibitors of HIV-1 protease.[3]

Given these precedents, this compound represents a valuable candidate for inclusion in screening libraries targeting these and other therapeutic areas. The 4-chlorophenyl moiety is a common feature in many approved drugs and is known to favorably modulate biological activity.

Visualizations

Synthesis Workflow

The following diagram illustrates the proposed two-step synthesis of the target compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review) : Oriental Journal of Chemistry [orientjchem.org]

The Chemistry and Biology of Pyrrolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolines, also known as dihydropyrroles, are a class of five-membered nitrogen-containing heterocyclic compounds that are foundational to a wide array of natural products, pharmaceuticals, and flavor compounds.[1][2] Their structural diversity, arising from the position of the endocyclic double bond, gives rise to three isomers: 1-pyrroline, 2-pyrroline, and 3-pyrroline. This guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of these important heterocycles, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways.

While the parent aromatic compound, pyrrole, was first isolated from coal tar in 1834 by F. F. Runge, the specific history of the initial isolation and characterization of the individual pyrroline isomers is less clearly documented in readily available literature.[3] However, the synthetic exploration and identification of pyrroline derivatives have a rich history, driven by their presence in numerous biologically active molecules.

Physicochemical Properties of Pyrroline Isomers

The isomeric pyrrolines exhibit distinct physical and chemical properties that influence their reactivity and biological roles. A summary of these properties is presented below.

| Property | 1-Pyrroline | 2-Pyrroline | 3-Pyrroline |

| CAS Number | 5724-81-2[4] | 28350-87-0 | 109-96-6[5] |

| Molecular Formula | C₄H₇N[6] | C₄H₇N | C₄H₇N[7] |

| Molecular Weight | 69.11 g/mol [6] | 69.11 g/mol [8] | 69.11 g/mol [7] |

| Boiling Point | 87-89 °C[6] | 119.8 °C[8] | 90-91 °C[5] |

| Density | 0.849-0.855 g/mL at 25 °C[6] | 0.9 g/cm³[8] | 0.91 g/mL at 25 °C[7] |

| Refractive Index | 1.440-1.446 at 20 °C[4] | 1.461 | 1.46 at 20 °C[7] |

| pKa | 6.8[1] | 11.94 (for 1,2-dimethyl-Δ²-pyrroline)[9] | Not readily available |

| Appearance | Colorless liquid[4] | - | Clear colorless to light yellow liquid[5] |

| Odor | Pungent, ammoniacal[6] | - | Unpleasant, ammonia-like[10] |

Key Synthetic Methodologies

The synthesis of pyrrolines has been an area of intense research, leading to a variety of methodologies for the construction of each isomeric core and its derivatives.

Synthesis of 1-Pyrrolines

1-Pyrrolines, or 3,4-dihydro-2H-pyrroles, are cyclic imines that serve as important intermediates in organic synthesis. A number of synthetic strategies have been developed for their preparation.

Experimental Protocol: Synthesis of 2-Phenyl-1-Pyrroline [11]

This procedure details the synthesis of 2-phenyl-1-pyrroline from N-vinylpyrrolidin-2-one, which acts as a 3-aminopropyl carbanion equivalent.

-

Step 1: Formation of the Keto Lactam. In a 2-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, addition funnel, and a nitrogen inlet, a suspension of sodium hydride (60% dispersion in mineral oil, 24 g, 0.6 mol) in 600 mL of anhydrous toluene is prepared. N-vinylpyrrolidin-2-one (55.5 g, 0.5 mol) is added dropwise over 30 minutes, and the mixture is stirred for an additional 30 minutes. A solution of ethyl benzoate (75 g, 0.5 mol) in 100 mL of toluene is then added dropwise over 1 hour. The reaction mixture is heated to reflux for 4 hours, cooled to room temperature, and quenched by the slow addition of 200 mL of 3 N hydrochloric acid. The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 150 mL). The combined organic layers are dried over magnesium sulfate and concentrated under reduced pressure to yield the crude keto lactam.

-

Step 2: Hydrolysis to 2-Phenyl-1-Pyrroline. A 2-L, three-necked, round-bottomed flask, equipped with a mechanical stirrer, addition funnel, heating mantle, and reflux condenser, is charged with 0.5 L of 6 N hydrochloric acid and heated to reflux. The crude keto lactam (100 g, 0.46 mol) is dissolved in 62.5 mL of tetrahydrofuran (THF) and added slowly over 1.5-2 hours. After the addition is complete, the mixture is refluxed for an additional 4 hours. The solution is cooled, made basic with 50% sodium hydroxide solution, and extracted with diethyl ether (3 x 200 mL). The combined organic layers are dried over magnesium sulfate and concentrated. The residue is distilled under reduced pressure to afford 2-phenyl-1-pyrroline.

Synthesis of 2-Pyrrolines

2-Pyrrolines, or 2,3-dihydro-1H-pyrroles, are cyclic enamines. Their synthesis often involves the cyclization of suitable precursors.

General Method: Intramolecular Hydroamination of α-Allenic Amines [12]

A general and efficient method for the synthesis of 2,3-dihydropyrroles involves the iron-catalyzed intramolecular hydroamination of readily available α-allenic amines.

-

Reaction Setup: To a solution of the α-allenic amine (1.0 mmol) in anhydrous 1,2-dichloroethane (5.0 mL) under an argon atmosphere is added Fe(OTf)₂ (10 mol%). The reaction mixture is stirred at 120 °C for 12 hours.

-

Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the corresponding 2,3-dihydropyrrole.

Synthesis of 3-Pyrrolines

3-Pyrrolines, or 2,5-dihydro-1H-pyrroles, are cyclic alkenes containing a secondary amine. Various methods, including ring-closing metathesis and cyclization reactions, have been employed for their synthesis.

Experimental Protocol: Synthesis of 3-Pyrroline from (Z)-1,4-dichloro-2-butene

A reported synthesis of 3-pyrroline starts from (Z)-1,4-dichloro-2-butene in a three-step process with an overall yield of 74%.[13]

-

Step 1: Monoamination via the Delépine Reaction. (Z)-1,4-dichloro-2-butene is reacted with hexamethylenetetramine followed by acidic hydrolysis to achieve monoamination in nearly quantitative yield.

-

Step 2: Ring Closure. The resulting amino-chloro-butene is then subjected to a ring-closing reaction to form the 3-pyrroline ring. This step is noted to be less efficient than the first.

-

Step 3: Purification. The final product is purified by distillation.

Biological Significance and Signaling Pathways

Pyrroline compounds play crucial roles in various biological processes. A prominent example is the involvement of 1-pyrroline-5-carboxylate (P5C) as a key intermediate in the biosynthesis and degradation of the amino acid proline.[14] This pathway is central to cellular metabolism, stress response, and redox balance in a wide range of organisms, from bacteria to plants and animals.[15]

Proline Biosynthesis and Degradation Pathway

The interconversion of glutamate, proline, and ornithine proceeds through the central intermediate P5C. This pathway is critical for maintaining cellular homeostasis and responding to environmental stresses such as drought and high salinity in plants.[16]

Caption: Proline biosynthesis and degradation pathway.

Experimental Workflow for Studying Proline Metabolism

Investigating the dynamics of the proline metabolic pathway often involves a combination of genetic, biochemical, and analytical techniques. The following workflow outlines a typical experimental approach.

Caption: Experimental workflow for studying proline metabolism.

Conclusion

The pyrroline scaffold is a cornerstone of heterocyclic chemistry, with its isomers and derivatives demonstrating a remarkable range of synthetic utility and biological activity. From their fundamental roles in amino acid metabolism to their contributions to the flavor and fragrance industry, pyrrolines continue to be a subject of intensive research. The synthetic methodologies outlined in this guide provide a toolkit for the construction of these valuable compounds, while the elucidation of their involvement in complex biological pathways opens avenues for the development of novel therapeutics and agrochemicals. Further exploration into the history of their initial discovery and the full spectrum of their applications will undoubtedly continue to enrich our understanding of these versatile nitrogen heterocycles.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pyrrole - Wikipedia [en.wikipedia.org]

- 4. 1-pyrroline, 5724-81-2 [thegoodscentscompany.com]

- 5. 3-Pyrroline | 109-96-6 [chemicalbook.com]

- 6. 1-Pyrroline | C4H7N | CID 79803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-ピロリン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2-pyrroline | CAS#:28350-87-0 | Chemsrc [chemsrc.com]

- 9. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 10. 3-Pyrroline [drugfuture.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. 2-Pyrroline synthesis [organic-chemistry.org]

- 13. Pyrroline | C4H7N | CID 94395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Proline - Wikipedia [en.wikipedia.org]

- 15. Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Connecting proline metabolism and signaling pathways in plant senescence [frontiersin.org]

The Rise of the 2H-Pyrrole Scaffold: A Technical Guide for Medicinal Chemists

An In-depth Exploration of a Promising Heterocycle in Drug Discovery

Introduction

The pyrrole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] While the aromatic 1H-pyrrole has been extensively studied and utilized, its non-aromatic isomer, the 2H-pyrrole, has emerged as a scaffold of significant interest for the development of novel therapeutics.[2] This technical guide provides a comprehensive overview of the 2H-pyrrole core, detailing its synthesis, biological activities, and potential mechanisms of action, with a focus on its application in anticancer drug discovery.

The inherent instability of the 2H-pyrrole ring, which readily isomerizes to the more thermodynamically stable 1H-pyrrole, has historically presented a synthetic challenge.[2] However, recent advancements in synthetic methodologies have enabled the efficient construction of diverse 2H-pyrrole derivatives, unlocking their potential for medicinal chemistry applications.[2] These compounds have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.

Synthesis of the 2H-Pyrrole Scaffold

The construction of the 2H-pyrrole ring can be achieved through various synthetic strategies. A common and effective method involves the palladium-catalyzed site-selective dearomative C2-arylation of 2,5-disubstituted-1H-pyrroles. This approach allows for the synthesis of a variety of 2,2,5-trisubstituted-2H-pyrroles.

Another notable method is the cyclization of bifunctional compounds such as 2-amino-5-oxonitriles, which provides a direct route to substituted 3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives.[2]

Anticancer Activity of 2H-Pyrrole Derivatives

Recent studies have highlighted the potential of 2H-pyrrole derivatives as potent anticancer agents. Specifically, a series of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles

| Compound | Cell Line | IC50 (µM) |

| trans-4k | A549 (Lung) | 10.5 |

| HT-29 (Colon) | > 100 | |

| HepG2 (Liver) | 68.4 | |

| PC3 (Prostate) | 85.2 | |

| MCF-10A (Non-cancerous) | > 100 | |

| cis-4k | A549 (Lung) | 82.2 |

| HT-29 (Colon) | > 100 | |

| HepG2 (Liver) | > 100 | |

| PC3 (Prostate) | > 100 | |

| MCF-10A (Non-cancerous) | > 100 | |

| cis-4m | MDA-MB-231 (Breast) | 16.0 |

| H1299 (Lung) | 25.4 | |

| HT-29 (Colon) | 19.6 | |

| MCF-10A (Non-cancerous) | > 100 |

Data sourced from[2]

The results indicate that certain stereoisomers, such as trans-4k and cis-4m, exhibit significant and selective cytotoxicity against specific cancer cell lines.[2] For instance, trans-4k demonstrated potent activity against the A549 lung cancer cell line with an IC50 value of 10.5 µM, while showing minimal toxicity to non-cancerous MCF-10A cells.[2] Similarly, cis-4m displayed notable activity against the MDA-MB-231 breast cancer cell line.[2]

Mechanism of Action: Targeting Kinase Signaling Pathways

While the precise mechanism of action for many 2H-pyrrole derivatives is still under investigation, the broader class of pyrrole-containing compounds has been shown to exert its anticancer effects through the inhibition of key signaling pathways involved in tumor growth and proliferation. A prominent target for many pyrrole-based inhibitors is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase crucial for angiogenesis.

Inhibition of VEGFR-2 by small molecules can block the downstream signaling cascade, including the RAF/MEK/ERK pathway, ultimately leading to a reduction in tumor angiogenesis, proliferation, and survival. The structural features of the 2H-pyrrole scaffold make it an attractive candidate for the design of novel kinase inhibitors targeting VEGFR-2 and other related kinases.

Experimental Protocols

General Procedure for the Synthesis of 2,2,5-Trisubstituted-2H-Pyrroles

Materials:

-

2,5-disubstituted-1H-pyrrole

-

Aryl halide (e.g., aryl chloride)

-

Palladium catalyst (e.g., Pd(OAc)2)

-

Ligand (e.g., SPhos)

-

Base (e.g., K3PO4)

-

Anhydrous solvent (e.g., Toluene)

Procedure:

-

To an oven-dried reaction vessel, add the 2,5-disubstituted-1H-pyrrole, aryl halide, palladium catalyst, ligand, and base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

-